Cas no 866847-07-6 (N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine structure
866847-07-6 structure
Product Name:N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
CAS No:866847-07-6
MF:C19H18FN5
MW:335.378126621246
CID:6602284
PubChem ID:2140945
Update Time:2025-07-15

N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine Chemical and Physical Properties

Names and Identifiers

    • N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
    • [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, N,N-diethyl-3-(3-fluorophenyl)-
    • SR-01000013546-1
    • N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • F1605-1232
    • SR-01000013546
    • CCG-135540
    • AKOS001836288
    • NCGC00674830-01
    • N,N-diethyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
    • 866847-07-6
    • Inchi: 1S/C19H18FN5/c1-3-24(4-2)18-15-10-5-6-11-16(15)25-19(21-18)17(22-23-25)13-8-7-9-14(20)12-13/h5-12H,3-4H2,1-2H3
    • InChI Key: INSWKTMCLPEEGQ-UHFFFAOYSA-N
    • SMILES: N12N=NC(C3=CC=CC(F)=C3)=C1N=C(N(CC)CC)C1=C2C=CC=C1

Computed Properties

  • Exact Mass: 335.15462376g/mol
  • Monoisotopic Mass: 335.15462376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • pka: 2.31±0.40(Predicted)

N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>

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Additional information on N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine

Comprehensive Overview of N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine (CAS No. 866847-07-6)

N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine (CAS No. 866847-07-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural framework and potential applications. This compound belongs to the triazoloquinazoline family, a class of molecules known for their diverse biological activities. The presence of a fluorophenyl moiety and diethylamine substituents enhances its molecular interactions, making it a subject of interest in drug discovery and development.

In recent years, researchers have focused on the synthesis and optimization of triazoloquinazoline derivatives due to their promising pharmacological properties. The incorporation of a fluorine atom at the 3-position of the phenyl ring (3-fluorophenyl) is a strategic modification aimed at improving metabolic stability and binding affinity. This aligns with current trends in medicinal chemistry, where fluorinated compounds are increasingly explored for their enhanced bioavailability and target selectivity. The CAS No. 866847-07-6 compound exemplifies this trend, offering a scaffold for further derivatization.

The N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine structure features a fused triazole and quinazoline ring system, which is a hallmark of many bioactive molecules. This structural motif is frequently associated with kinase inhibition, making it relevant to ongoing research in oncology and inflammatory diseases. For instance, similar triazoloquinazoline analogs have been investigated as potential EGFR inhibitors, a hot topic in cancer therapy due to the rising demand for targeted treatments.

From a synthetic chemistry perspective, the preparation of CAS No. 866847-07-6 involves multi-step reactions, including cyclization and functional group transformations. The 1,2,3-triazole ring is typically constructed via click chemistry, a widely adopted method in modern organic synthesis. This approach aligns with the growing interest in green chemistry and atom-economical processes, as researchers seek sustainable ways to synthesize complex heterocycles. The compound’s diethylamine side chain further contributes to its solubility and pharmacokinetic profile, addressing common challenges in drug design.

The potential applications of N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine extend beyond therapeutics. Its fluorescence properties, attributed to the quinazoline core, make it a candidate for bioimaging probes and sensor development. This is particularly relevant given the surge in demand for molecular imaging tools in diagnostics and research. Additionally, the compound’s stability under physiological conditions positions it as a valuable intermediate for further chemical modifications.

In the context of drug discovery, the triazoloquinazoline scaffold has been linked to neuroprotective and antioxidant activities, which are areas of high interest due to the increasing prevalence of neurodegenerative disorders. The fluorophenyl group’s electron-withdrawing effects may also influence the compound’s interaction with enzymes or receptors, a key consideration in structure-activity relationship (SAR) studies. Such insights are critical for optimizing lead compounds in preclinical development.

As the scientific community continues to explore heterocyclic compounds, CAS No. 866847-07-6 represents a versatile building block with broad utility. Its combination of fluorine substitution and triazole-quinazoline fusion offers a balance of lipophilicity and polarity, addressing common ADME (Absorption, Distribution, Metabolism, Excretion) challenges. This aligns with current industry priorities, where drug-likeness and lead optimization are paramount.

In summary, N,N-diethyl-3-(3-fluorophenyl)-1,2,3triazolo1,5-aquinazolin-5-amine (CAS No. 866847-07-6) is a compelling example of modern medicinal chemistry innovation. Its structural features and potential applications resonate with contemporary research themes, from targeted therapy to molecular imaging. As synthetic methodologies advance and biological evaluations progress, this compound is poised to contribute meaningfully to scientific and therapeutic advancements.

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